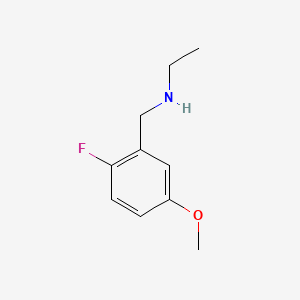
N-(2-Fluoro-5-methoxybenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Fluoro-5-methoxybenzyl)ethanamine is a substituted benzylamine derivative featuring a benzyl group substituted with fluorine at the 2-position and methoxy at the 5-position, linked to an ethanamine moiety. This compound is of interest in medicinal chemistry due to the structural features shared with psychotropic and bioactive molecules (e.g., NBOMe derivatives) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the benzyl ring critically influence physicochemical and pharmacological properties:
- N-(2-Methoxybenzyl)-2-(dimethoxyphenyl)ethanamine (25H-NBOMe isomers): Substituents: 2-methoxybenzyl + 2,5-dimethoxyphenyl. These isomers exhibit potent serotonin receptor (5-HT2A) agonism, attributed to the methoxy groups' electronic effects .
- (2-Methoxybenzyl)ethanamine: Substituents: Single 2-methoxy group.
N-(2-Fluoro-5-nitrobenzyl)ethanamine (Synthetic Intermediate) :
Physicochemical Properties
Key physicochemical parameters inferred from analogs:
Notes:
- The 5-methoxy group contributes to steric bulk and may slow oxidative metabolism, extending half-life relative to simpler analogs .
Pharmacological and Regulatory Considerations
- Psychotropic Potential: Structural similarity to NBOMe derivatives (e.g., 25H-NBOMe) suggests possible serotonergic activity, though fluorine’s electron-withdrawing nature may alter receptor affinity compared to methoxy groups .
Data Tables for Key Analogs
Table 1: Structural and Functional Comparison
Properties
IUPAC Name |
N-[(2-fluoro-5-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-12-7-8-6-9(13-2)4-5-10(8)11/h4-6,12H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCGFRWZSRBFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














